prosolanapyrone II

Description

Properties

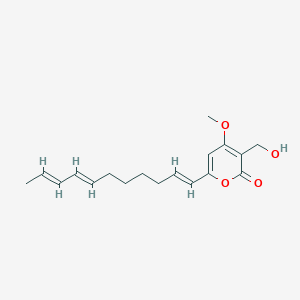

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3-(hydroxymethyl)-4-methoxy-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one |

InChI |

InChI=1S/C18H24O4/c1-3-4-5-6-7-8-9-10-11-12-15-13-17(21-2)16(14-19)18(20)22-15/h3-6,11-13,19H,7-10,14H2,1-2H3/b4-3+,6-5+,12-11+ |

InChI Key |

FAKIZFXTXMMNRM-JHHIBIJLSA-N |

SMILES |

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)CO)OC |

Isomeric SMILES |

C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)CO)OC |

Canonical SMILES |

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)CO)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reaction

Prosolanapyrone II undergoes oxidation catalyzed by the enzyme prosolanapyrone-II oxidase (also known as solanapyrone synthase). The reaction can be summarized as follows:

This oxidation step is crucial as it converts this compound into prosolanapyrone III, which is a more reactive substrate for subsequent reactions. The enzyme involved is bifunctional, facilitating both oxidation and cycloaddition reactions .

Diels-Alder Cycloaddition

Following oxidation, prosolanapyrone III can participate in a Diels-Alder cycloaddition reaction to form solanapyrone A. This reaction is notable for its stereoselectivity and enantioselectivity, which are enhanced in the presence of the enzyme:

In experiments, the enzymatic conversion of this compound to solanapyrones A and D has been observed with high yields and selectivity ratios . The typical ratio of products formed during these reactions can vary based on conditions but has been reported as approximately 7:1:1 for solanapyrones A, D, and other byproducts .

Mechanistic Insights

The mechanism of action for the enzymatic conversion involves:

-

Oxidation : this compound is oxidized to prosolanapyrone III.

-

Cycloaddition : The oxidized product then undergoes a [4+2] cycloaddition to form solanapyrone A.

The enzyme appears to stabilize the transition state during the cycloaddition process, enhancing selectivity towards specific product configurations .

Product Ratios from Enzymatic Reactions

| Product | Ratio (A:D) | Optical Purity (%) |

|---|---|---|

| Solanapyrone A | 7:1 | 99% |

| Solanapyrone D | 1:1 | ~45% |

Preparation Methods

Key Innovations:

-

Vinylpyrone Construction :

-

Side Chain Elaboration :

-

Final Deprotection :

Comparative Performance :

| Parameter | Aldol Route | Vinylpyrone Route |

|---|---|---|

| Total Steps | 7 | 11 |

| Overall Yield | 5% | 12% |

| Stereoselectivity | Moderate | High |

| Scalability | Limited | Moderate |

Enzymatic Preparation and Post-Synthetic Modifications

While chemical synthesis dominates laboratory-scale production, enzymatic methods offer superior stereocontrol for downstream applications. Crude enzyme extracts from Alternaria solani catalyze the conversion of this compound to solanapyrone A via a bifunctional oxidase/cyclase (Sol5):

Enzymatic Protocol:

-

Substrate Preparation :

-

This compound (0.1 mM) in phosphate buffer (pH 7.4).

-

Addition of NADPH (1 mM) as a cofactor.

-

-

Reaction Conditions :

-

Product Analysis :

Advantages :

-

Eliminates need for protecting groups.

-

Achieves exo-selectivity (6:1) unattainable through chemical Diels-Alder reactions.

Challenges and Methodological Optimizations

Stereochemical Control

Q & A

Q. What are the key enzymatic steps in the biosynthesis of prosolanapyrone II, and how are they experimentally validated?

- Answer : this compound is synthesized via a polyketide pathway initiated by Sol1 (a type I PKS), which produces desmethylprosolanapyrone I (39). Sol2 (O-methyltransferase) methylates 39 to form prosolanapyrone I (40), which is hydroxylated by Sol6 (cytochrome P450) to yield this compound (41). Experimental validation involves gene knockout studies in Alternaria solani or heterologous expression in model hosts like Aspergillus oryzae, followed by LC-MS/NMR analysis to confirm intermediate structures .

Q. How can researchers distinguish between enzymatic and non-enzymatic [4 + 2]-cycloaddition pathways for this compound derivatives?

- Answer : Non-enzymatic cycloaddition of prosolanapyrone III (42) in aqueous media favors the trans-decalin product (solanapyrone D) due to endo-preference (20–30:1 ratio). In contrast, Sol5 (solanapyrone synthase) accelerates the reaction and shifts selectivity to the cis-decalin product (solanapyrone A) via exo-preference (6–7:1 ratio). Researchers use purified Sol5 in controlled assays and monitor reaction kinetics (half-life: 1–2 h vs. 6 days for non-enzymatic) alongside HPLC/LC-MS to track product ratios .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Answer :

- LC-MS/MS : Identifies molecular weights and fragmentation patterns of intermediates (e.g., prosolanapyrone I–III).

- NMR spectroscopy : Resolves stereochemistry (e.g., cis vs. trans decalins in solanapyrones A/D).

- Circular dichroism (CD) : Confirms absolute configurations of chiral centers.

- Kinetic assays : Measure enzyme activity (e.g., Sol5 oxidase activity monitored via H₂O₂ production) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between in vitro and in vivo cycloaddition product ratios of prosolanapyrone III?

- Answer : In vitro non-enzymatic conditions favor solanapyrone D (trans), while Alternaria solani extracts or Sol5-enriched assays yield solanapyrone A (cis). To resolve this, researchers use isotopic labeling (e.g., ¹³C-prosolanapyrone III) to track enzymatic vs. non-enzymatic pathways in cellular environments. Additionally, cryo-electron microscopy of Sol5-substrate complexes can reveal steric or electronic factors influencing exo-preference .

Q. What experimental strategies optimize heterologous production of this compound in non-native fungal hosts?

- Answer :

- Cluster refactoring : Codon-optimize the sol gene cluster (Sol1–Sol6) for expression in Aspergillus oryzae.

- Promoter engineering : Use inducible promoters (e.g., amyB) to control timing of enzyme expression.

- Co-culture systems : Introduce sol cluster into hosts with compatible precursor pathways (e.g., acetyl-CoA/malonyl-CoA overproducers).

- Metabolic flux analysis : Adjust fermentation conditions (pH, temperature, O₂ levels) to maximize yield .

Q. How can researchers address challenges in isolating labile intermediates like prosolanapyrone III during biosynthesis studies?

- Answer :

- Quench-flow techniques : Rapidly halt reactions at timed intervals (e.g., using liquid nitrogen or acidic quenching).

- Solid-phase extraction (SPE) : Stabilize intermediates on C18 cartridges for offline analysis.

- In situ NMR : Monitor reactions in real-time with stopped-flow NMR probes.

- Mutagenesis : Engineer Sol5 variants (e.g., FAD-binding site mutants) to slow catalysis and capture transient intermediates .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing kinetic data from Sol5-mediated cycloadditions?

- Answer :

- Michaelis-Menten kinetics : Fit initial velocity data to determine and for Sol5.

- Time-course modeling : Use pseudo-first-order kinetics to calculate half-lives of prosolanapyrone III under enzymatic vs. non-enzymatic conditions.

- Multivariate analysis : Compare product ratios (A:D) across replicates using ANOVA or principal component analysis (PCA) .

Q. How should researchers design experiments to investigate the role of molecular oxygen in Sol5 oxidase activity?

- Answer :

- Hypothesis : Sol5 requires O₂ as a co-substrate for oxidizing this compound to III.

- Methods :

- Anaerobic assays : Conduct reactions in gloveboxes (N₂ atmosphere) with/without O₂ supplementation.

- Oxygen-sensing probes : Quantify dissolved O₂ levels during catalysis.

- Isotope labeling : Use ¹⁸O₂ to trace oxygen incorporation into prosolanapyrone III.

- Controls : Include FAD-depleted Sol5 and heat-inactivated enzyme .

Contradictions and Knowledge Gaps

Q. Why does solanapyrone A dominate in biological extracts despite non-enzymatic conditions favoring solanapyrone D?

- Answer : Sol5’s exo-preference overrides the inherent endo-selectivity of aqueous [4 + 2]-cycloaddition. However, post-cyclization modifications (e.g., Sol3-mediated reduction of aldehyde groups in 43/45) may stabilize solanapyrone A. Researchers are testing this via Sol3 knockout strains and comparative stability assays (e.g., thermal degradation studies) .

Tables

Table 1 : Key Enzymes in this compound Biosynthesis

Table 2 : Comparative Cycloaddition Outcomes

| Condition | Major Product | Ratio (A:D) | Half-Life |

|---|---|---|---|

| Non-enzymatic (H₂O) | Solanapyrone D | 1:20–30 | 1–2 h |

| Sol5-mediated | Solanapyrone A | 6–7:1 | <1 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.